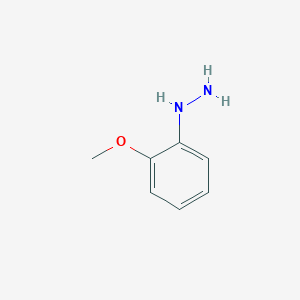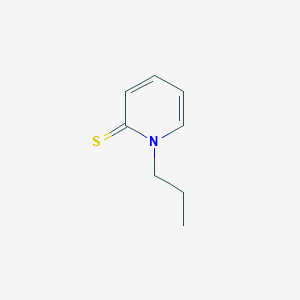
1-Propyl-2(1H)-pyridinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyl-2(1H)-pyridinethione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is widely studied for its antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and therapies. In
Mécanisme D'action
The mechanism of action of 1-Propyl-2(1H)-pyridinethione is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in the growth and replication of microorganisms. This compound has been found to disrupt the cell membrane and cell wall of bacteria and fungi, leading to their death. It has also been found to inhibit the DNA replication of viruses, preventing their replication and spread.
Effets Biochimiques Et Physiologiques
1-Propyl-2(1H)-pyridinethione has been found to have minimal toxicity and side effects in laboratory studies. However, it is important to note that further studies are needed to fully understand its potential effects on human health and the environment. In laboratory studies, this compound has been found to have a broad spectrum of antimicrobial activity, making it a promising candidate for the development of new drugs and therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Propyl-2(1H)-pyridinethione in laboratory experiments is its broad spectrum of antimicrobial activity, which makes it suitable for a wide range of applications. It is also relatively easy to synthesize in the laboratory, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for the research and development of 1-Propyl-2(1H)-pyridinethione. One area of focus is the development of new drugs and therapies that utilize this compound's antimicrobial, antifungal, and antiviral properties. Another area of focus is the development of new agricultural and industrial applications for this compound, such as the development of new fungicides and preservatives. Additionally, further studies are needed to fully understand the potential effects of this compound on human health and the environment, as well as its potential for use in combination with other drugs and therapies.
Méthodes De Synthèse
The synthesis of 1-Propyl-2(1H)-pyridinethione can be achieved through various methods, including the reaction of 2-chloropyridine and 1-propylamine in the presence of a base, such as potassium hydroxide, or the reaction of 2-pyridinethiol and 1-bromopropane in the presence of a strong base, such as sodium hydride. These methods have been widely used in the laboratory to produce the compound in high yield and purity.
Applications De Recherche Scientifique
1-Propyl-2(1H)-pyridinethione has been extensively studied for its potential applications in various scientific fields, including medicine, agriculture, and industry. In medicine, this compound has shown promising results as an antimicrobial, antifungal, and antiviral agent. It has been found to inhibit the growth of various bacteria, fungi, and viruses, including Staphylococcus aureus, Candida albicans, and Herpes simplex virus. In agriculture, 1-Propyl-2(1H)-pyridinethione has been used as a fungicide to protect crops against fungal infections. In industry, this compound has been used as a preservative to prevent the growth of microorganisms in various products, including cosmetics and personal care products.
Propriétés
Numéro CAS |
19006-74-7 |
|---|---|
Nom du produit |
1-Propyl-2(1H)-pyridinethione |
Formule moléculaire |
C8H11NS |
Poids moléculaire |
153.25 g/mol |
Nom IUPAC |
1-propylpyridine-2-thione |
InChI |
InChI=1S/C8H11NS/c1-2-6-9-7-4-3-5-8(9)10/h3-5,7H,2,6H2,1H3 |
Clé InChI |
GUYLNBGFVBPJTC-UHFFFAOYSA-N |
SMILES |
CCCN1C=CC=CC1=S |
SMILES canonique |
CCCN1C=CC=CC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B95964.png)
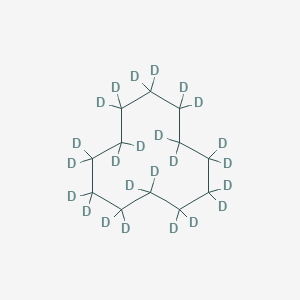
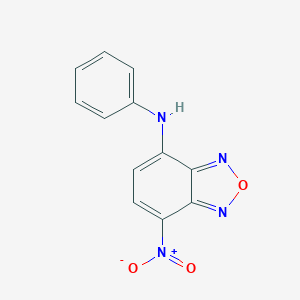
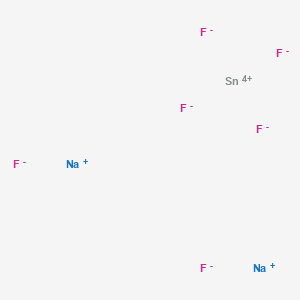
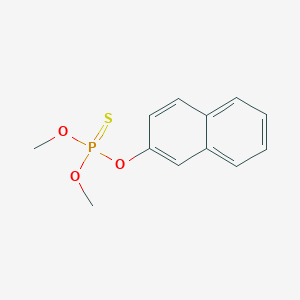
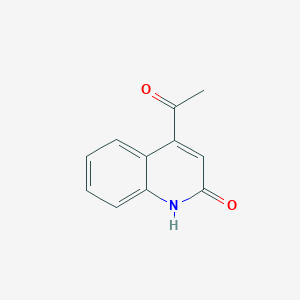
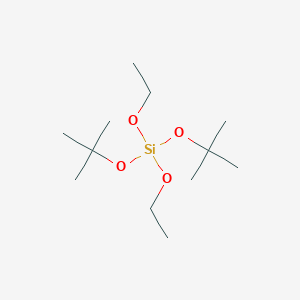
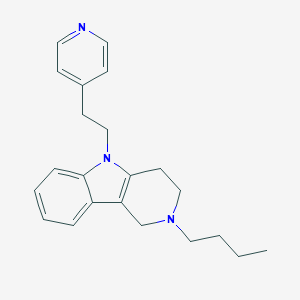
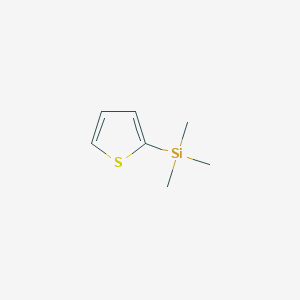
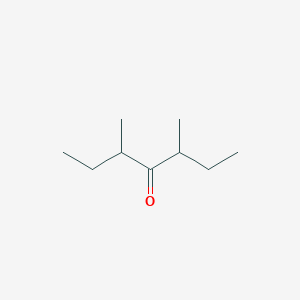
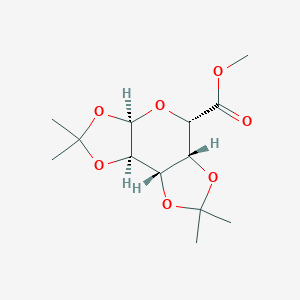
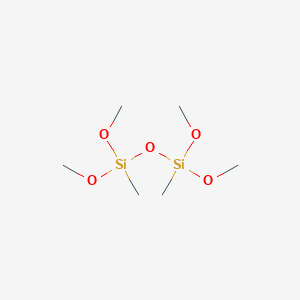
![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B95993.png)
